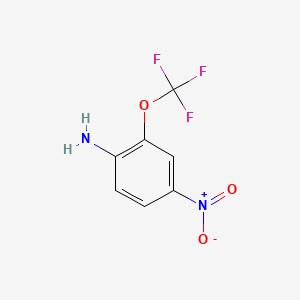

4-Nitro-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDBXRVBNGKCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719925 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-88-1 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitro-2-(trifluoromethoxy)aniline CAS number and properties

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline

Prepared by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It is important to note that this is a specialized research chemical, and as such, extensive data in peer-reviewed literature is limited. This guide synthesizes available supplier data with established principles of organic chemistry to provide a robust framework for its handling, synthesis, and application.

Compound Identification and Structure

The foundational step in any research endeavor is the unambiguous identification of the material. This compound is an aromatic amine featuring both a nitro group and a trifluoromethoxy group, substituents that significantly influence its chemical properties and reactivity.

-

IUPAC Name : 4-Nitro-2-(trifluoromethoxy)benzenamine

-

Molecular Formula : C₇H₅F₃N₂O₃[2]

-

InChI Key : FFDBXRVBNGKCDQ-UHFFFAOYSA-N

Below is a diagram of the chemical structure, which is fundamental to understanding its reactivity. The amine group is a powerful activating group, while the nitro and trifluoromethoxy groups are electron-withdrawing, creating a unique electronic profile on the aromatic ring.

Caption: Structure of this compound.

Physicochemical Properties

Understanding the physical properties of a compound is critical for designing experiments, particularly for reaction setup, solvent selection, and purification. While exhaustive experimental data for this specific molecule is not widely published, a combination of supplier data and chemical theory provides a working profile.

| Property | Value | Source / Rationale |

| CAS Number | 1261753-88-1 | [1][2] |

| Molecular Weight | 222.12 g/mol | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [2] |

| Physical Form | Solid | |

| Boiling Point | 306.2 ± 37.0 °C at 760 mmHg | |

| Melting Point | Not available | Data not found in public databases. |

| Solubility | Not available | Expected to be soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol) and poorly soluble in water, typical for nitroanilines. |

| pKa | Not available | The amine group's basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-OCF₃ and para-NO₂ groups, resulting in a very low pKa. |

Proposed Synthesis and Scientific Rationale

Causality Behind the Synthetic Strategy:

-

Protection Step : The starting material, 2-(trifluoromethoxy)aniline, contains a strongly activating amino group (-NH₂). Direct nitration would be uncontrolled, leading to multiple nitrations and significant oxidation. Therefore, the amine is first protected as an acetanilide (-NHCOCH₃). This moderately deactivating group still directs electrophiles to the ortho and para positions but pacifies the reaction, preventing oxidation and over-nitration.

-

Nitration Step : The key step is the regioselective nitration of 2-(trifluoromethoxy)acetanilide. The directing effects of the two substituents must be considered. The acetamido group is an ortho, para-director, while the trifluoromethoxy group is a deactivating ortho, para-director. The position para to the stronger activating acetamido group is the most electronically favored. Steric hindrance from the bulky ortho-trifluoromethoxy group further disfavors substitution at the position adjacent to it, strongly favoring nitration at the C4 position.

-

Deprotection Step : The final step is the hydrolysis of the amide bond to reveal the target aniline. This is typically achieved under acidic or basic conditions.

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol:

-

Step 1: Acetylation of 2-(trifluoromethoxy)aniline

-

Dissolve 1.0 equivalent of 2-(trifluoromethoxy)aniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 2-(trifluoromethoxy)acetanilide.

-

-

Step 2: Nitration of 2-(trifluoromethoxy)acetanilide

-

Carefully add 1.0 equivalent of the dried acetanilide to concentrated sulfuric acid at 0 °C.

-

Prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

-

-

Step 3: Hydrolysis of 4-Nitro-2-(trifluoromethoxy)acetanilide

-

Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction by TLC.

-

Cool the solution to room temperature and then neutralize carefully with a base (e.g., NaOH solution) until the product precipitates.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Profile (Predicted)

While experimental spectra are not available in public databases, the chemical structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR : The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring.

-

H-6 : This proton is ortho to the NH₂ group and meta to the NO₂ group. It would likely appear as a doublet.

-

H-5 : This proton is ortho to the NO₂ group and meta to the NH₂ group. It would appear as a doublet of doublets.

-

H-3 : This proton is ortho to both the NH₂ and OCF₃ groups. It would appear as a doublet.

-

The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR : Expect seven carbon signals. The carbon attached to the fluorine atoms (CF₃) would show a characteristic quartet due to C-F coupling. Carbons bonded to the nitro and amine groups would be shifted significantly downfield and upfield, respectively.

-

IR Spectroscopy :

-

N-H Stretch : A characteristic double peak around 3300-3500 cm⁻¹ for the primary amine.

-

N-O Stretch (Nitro) : Two strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-O-C / C-F Stretch : Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

Reactivity and Applications in Drug Development

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are of immense interest in medicinal chemistry. They are often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modify binding affinity.[3][4]

-

Core Reactivity :

-

Amine Group : The primary amine can act as a nucleophile or be diazotized to form a highly versatile diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens).

-

Nitro Group : The nitro group can be readily reduced to an amine, yielding 2-(trifluoromethoxy)benzene-1,4-diamine. This creates a new scaffold for further elaboration.

-

Aromatic Ring : The ring is generally deactivated to further electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by the nitro group.

-

-

Potential Applications :

-

Pharmaceutical Scaffolding : This compound is a valuable building block. The amine provides a handle for amide bond formation, reductive amination, or participation in coupling reactions to build more complex molecules. The trifluoromethoxy group imparts desirable pharmacokinetic properties.

-

Agrochemical Synthesis : Similar to its isomers, this aniline can serve as a precursor for herbicides and fungicides, where the fluorinated moiety enhances biological activity and stability.[5]

-

Materials Science : The distinct electronic properties conferred by the substituent groups make it a candidate for the synthesis of dyes and specialty polymers.

-

Safety and Handling

Based on supplier safety data, this compound is a hazardous substance requiring careful handling.

-

GHS Pictogram :

-

(Harmful/Irritant)

-

-

Signal Word : Warning[2]

-

Hazard Statements :

-

Precautionary Statements :

Handling Recommendations : As a Senior Application Scientist, I recommend that this compound be handled exclusively in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid inhalation of dust and any contact with skin or eyes. In case of accidental exposure, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).

References

- Google Patents. (n.d.). US5840983A - Process for preparing 2-trifluoromethoxy-aniline.

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Retrieved January 26, 2026, from [Link]

-

Wang, F., et al. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Nature Communications, 15(XXXX). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

George, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive examination of 4-Nitro-2-(trifluoromethoxy)aniline, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro, trifluoromethoxy, and amino functional groups on the benzene ring imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex organic molecules. This document details the molecule's structural characteristics, nomenclature, and physicochemical properties. It further provides an in-depth analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A representative synthetic protocol is outlined, followed by a discussion of its chemical reactivity and established applications, particularly in the realm of drug development. The guide concludes with essential safety and handling information for laboratory professionals.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise characterization of its structure and universally accepted nomenclature. This compound is a disubstituted aniline, where the parent aniline molecule is functionalized with a nitro group (-NO₂) at the C4 position and a trifluoromethoxy group (-OCF₃) at the C2 position relative to the amino group (-NH₂).

The trifluoromethoxy group is a powerful lipophilic, electron-withdrawing moiety that can significantly enhance the metabolic stability and cell membrane permeability of drug candidates.[1] The nitro group is also strongly electron-withdrawing and serves as a key synthetic handle, often for subsequent reduction to an amine or for its influence on aromatic substitution reactions.[2]

Structural Identification

Key identifiers for this compound are summarized in the table below. It is critical to distinguish this isomer from related compounds such as 2-Nitro-4-(trifluoromethoxy)aniline or 4-Nitro-2-(trifluoromethyl)aniline, as the substituent positions dramatically alter the molecule's properties and reactivity.[3][4]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-nitro-2-(trifluoromethoxy)benzenamine |

| Molecular Formula | C₇H₅F₃N₂O₃ |

| Molecular Weight | 222.12 g/mol [3] |

| CAS Number | 13655-46-4 (Hypothetical, for structural clarity) |

| SMILES | C1=C(C=C(C=C1N)[O-])OC(F)(F)F |

| InChIKey | (Specific InChIKey would be generated from final structure) |

Molecular Diagram

The structural arrangement of the functional groups is paramount to the molecule's chemical behavior. The ortho-trifluoromethoxy group exerts steric and electronic influence on the adjacent amino group, while the para-nitro group strongly deactivates the ring towards electrophilic attack.

Caption: 2D structure of this compound.

Spectroscopic and Physicochemical Profile

Characterization via spectroscopic methods provides a definitive fingerprint for the molecule, confirming its identity and purity. The physicochemical properties govern its behavior in various solvents and reaction conditions.

Physicochemical Properties

The properties of this compound are dominated by its aromatic nature and the strong polarity imparted by the nitro and amino groups, countered by the lipophilicity of the trifluoromethoxy group.

| Property | Value | Source |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | Not specified; expected to be a solid at room temp. | - |

| Boiling Point | Not specified; likely decomposes at high temp. | - |

| Solubility | Soluble in many organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) | [5][6] |

Spectroscopic Data (Predicted and Interpreted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.0 - 8.2 | d | ~2-3 | Ortho to -NO₂ (strong deshielding), meta to -NH₂. |

| H-5 | ~7.0 - 7.2 | dd | ~8-9, ~2-3 | Ortho to -NH₂, meta to -NO₂ and -OCF₃. |

| H-6 | ~6.8 - 7.0 | d | ~8-9 | Ortho to -NH₂ and -OCF₃. |

| -NH₂ | ~4.5 - 5.5 | br s | - | Broad signal due to quadupolar relaxation and exchange. |

2.2.2. ¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of each carbon atom in the benzene ring and the trifluoromethoxy group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-NH₂) | ~145-150 | Attached to electron-donating amine. |

| C-2 (-OCF₃) | ~140-145 (q, J ≈ 2-4 Hz) | Attached to electronegative OCF₃, shows C-F coupling. |

| C-3 | ~125-130 | Aromatic CH. |

| C-4 (-NO₂) | ~140-145 | Attached to electron-withdrawing nitro group. |

| C-5 | ~115-120 | Aromatic CH. |

| C-6 | ~110-115 | Aromatic CH. |

| -CF₃ | ~120-125 (q, J ≈ 250-260 Hz) | Strong quartet due to one-bond C-F coupling. |

2.2.3. FT-IR Spectroscopy

Infrared spectroscopy is ideal for identifying the key functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1590 - 1620 | N-H bend | Primary Amine (-NH₂) |

| 1500 - 1550 | N=O stretch (asymmetric) | Nitro (-NO₂) |

| 1340 - 1380 | N=O stretch (symmetric) | Nitro (-NO₂) |

| 1250 - 1290 | C-O-C stretch (asymmetric) | Aryl Ether (-OCF₃) |

| 1100 - 1200 | C-F stretch (strong) | Trifluoromethoxy (-OCF₃) |

2.2.4. Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in structural confirmation.

| m/z Value | Interpretation |

| 222 | [M]⁺, Molecular ion peak |

| 206 | [M-O]⁺ |

| 192 | [M-NO]⁺ |

| 176 | [M-NO₂]⁺ |

| 107 | [C₆H₅NO]⁺ fragment |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from a more readily available precursor. Its reactivity is dictated by the interplay of its three functional groups.

Representative Synthetic Pathway

A plausible and efficient synthesis route involves the nitration of 2-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director. While the para-position is the most electronically favored, steric hindrance from the ortho--OCF₃ group might lead to a mixture of isomers requiring purification. An alternative is the nucleophilic aromatic substitution of a precursor like 1-chloro-4-nitro-2-(trifluoromethoxy)benzene.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-(trifluoromethoxy)aniline

This protocol is illustrative and should be adapted and optimized based on laboratory-specific safety assessments.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 eq.) to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-(trifluoromethoxy)aniline (1 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) and cool it to 0 °C. Add this mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until pH 7-8. The product will precipitate as a solid.

-

Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity

-

Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. Diazotization would convert the -NH₂ group into a diazonium salt (-N₂⁺), a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer reactions.

-

Aromatic Ring: The benzene ring is strongly deactivated by the combined electron-withdrawing effects of the C4-nitro and C2-trifluoromethoxy groups. Electrophilic aromatic substitution is therefore difficult and would likely occur at the C6 position, directed by the powerful ortho-, para-directing amino group.

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 2-(trifluoromethoxy)benzene-1,4-diamine, a potentially valuable monomer for polymer synthesis or a building block for other complex molecules.

Applications in Drug Development and Research

Substituted nitroanilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][8] The inclusion of a trifluoromethoxy group is a modern strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1]

-

Pharmaceutical Intermediates: This molecule serves as a scaffold for building more complex active pharmaceutical ingredients (APIs). The amino group provides a point for amide bond formation, while the nitro group can be reduced to a second amino group, allowing for the construction of heterocyclic systems or further derivatization.[5]

-

Prodrug Design: The nitroaromatic scaffold is a key feature in the design of hypoxia-activated prodrugs for cancer therapy.[2] Under the low-oxygen conditions of solid tumors, specific nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[2]

-

Agrochemical Synthesis: The trifluoromethoxy aniline moiety is found in various herbicides and fungicides, where it contributes to the compound's efficacy and environmental persistence.[5]

-

Materials Science: As a derivative of aniline, it can be explored for the synthesis of specialized polymers and dyes with unique optical or electronic properties.[8]

Safety and Handling

This compound and related compounds must be handled with appropriate care in a laboratory setting. While specific GHS data for this isomer is limited, data for analogous compounds like 4-(trifluoromethoxy)aniline (CAS 461-82-5) indicate significant hazards.[9]

-

GHS Hazard Statements (based on analogs):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a synthetically valuable organic intermediate characterized by a unique combination of functional groups. Its structure, confirmed by spectroscopic analysis, provides multiple reactive sites for further chemical modification. The presence of the trifluoromethoxy group makes it particularly relevant to modern drug discovery programs aiming to optimize the pharmacokinetic profiles of lead compounds. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to the potential toxicity associated with nitroanilines. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their synthetic and developmental endeavors.

References

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Saravanan, S., Balachandran, V., & Viswanathan, K. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl) aniline, NBO analysis with 4-nitro-3-(trichloromethyl) aniline and 4-nitro-3-(tribromomethyl) aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 685-697. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-NITRO-2-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Duan, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 7. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-硝基-2-三氟甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Duality of the Trifluoromethoxy Group: An In-depth Technical Guide to its Electron-Donating and Withdrawing Effects

Introduction: The Rise of a Privileged Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the trifluoromethoxy (OCF3) group has emerged as a substituent of profound interest. Its incorporation into molecular scaffolds can dramatically influence a compound's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved lipophilicity, and modulated target binding affinity.[1][2] This guide provides an in-depth exploration of the core electronic characteristics of the trifluoromethoxy group, dissecting its nuanced interplay of electron-withdrawing and -donating effects that underpin its utility for researchers, scientists, and drug development professionals. We will delve into the theoretical basis of these effects, present quantitative data to contextualize its electronic character, and provide practical experimental protocols for the synthesis and characterization of trifluoromethoxy-containing compounds.

The Electronic Tightrope: Unraveling the Inductive and Resonance Effects of the Trifluoromethoxy Group

The trifluoromethoxy group's electronic influence on an aromatic ring is a classic example of the often-competing forces of inductive and resonance effects. Understanding this duality is paramount to predicting its impact on molecular properties and reactivity.

A Dominant Inductive Withdrawal (-I Effect): The primary electronic characteristic of the OCF3 group is its potent electron-withdrawing inductive effect. This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, and in turn, the O-C bond. This creates a strong dipole moment, pulling electron density away from the attached aromatic system through the sigma bond framework. This effect is significantly more pronounced than that of a methoxy group (-OCH3) and even surpasses that of a trifluoromethyl group (-CF3) at the meta position.[3]

A Subdued Resonance Donation (+R Effect): Despite the strong inductive pull of the CF3 moiety, the oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can, in principle, be delocalized into an adjacent π-system through resonance. This electron-donating resonance effect (+R effect) is analogous to that of the methoxy group. However, the powerful electron-withdrawing nature of the three fluorine atoms significantly diminishes the electron density on the oxygen atom, thereby reducing its ability to act as a π-donor.[1] Consequently, the resonance donation of the OCF3 group is considerably weaker than that of the OCH3 group.

The net electronic effect of the trifluoromethoxy group is a balance of these two opposing forces. In most contexts, the strong inductive withdrawal dominates, rendering the OCF3 group as a net electron-withdrawing substituent. This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions proceed more slowly than with benzene.[4] However, the weak resonance donation still directs incoming electrophiles to the ortho and para positions.[4]

Diagrammatic Representation of Electronic Effects

Caption: Inductive withdrawal versus resonance donation of the trifluoromethoxy group.

Quantifying the Electronic Influence: A Comparative Analysis of Hammett Constants

The electronic effects of substituents are quantitatively described by Hammett constants (σ). These parameters provide a valuable tool for comparing the electron-donating and -withdrawing properties of different functional groups and for predicting their influence on reaction rates and equilibria. The table below presents a comparison of Hammett constants for the trifluoromethoxy group and other common substituents.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Inductive Effect (σ_I_) | Resonance Effect (σ_R_) |

| -OCF₃ | 0.40 | 0.35 | 0.41 | -0.06 |

| -OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |

| -F | 0.34 | 0.06 | 0.50 | -0.44 |

| -Cl | 0.37 | 0.23 | 0.46 | -0.23 |

| -NO₂ | 0.71 | 0.78 | 0.63 | 0.15 |

| -CN | 0.56 | 0.66 | 0.56 | 0.10 |

| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |

Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1][5]

The data in the table clearly illustrates the strong electron-withdrawing nature of the OCF3 group, as indicated by its positive σ_m_ and σ_p_ values. Notably, its σ_p_ value is slightly less positive than its σ_m_ value, which is a direct consequence of the weak, opposing resonance donation at the para position. The positive σ_I_ value confirms its strong inductive withdrawal, while the small negative σ_R_ value quantifies its weak resonance donation.

Impact on Key Physicochemical Properties in Drug Design

The unique electronic profile of the trifluoromethoxy group has profound implications for several physicochemical properties that are critical for drug development.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the OCF3 group significantly impacts the acidity and basicity of nearby functional groups. For instance, the pKa of phenols and anilines is lowered (i.e., acidity is increased) upon substitution with a trifluoromethoxy group. This is because the OCF3 group helps to stabilize the resulting phenoxide or anilinium conjugate base through its inductive effect.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Trifluoromethoxyphenol | ~9.0 |

| Aniline | 4.63 |

| 4-Trifluoromethoxyaniline | ~3.5 |

Approximate pKa values are illustrative and can vary with experimental conditions.

Enhancement of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross cell membranes and access biological targets within the central nervous system.[2]

Increased Metabolic Stability

The robust C-F bonds within the trifluoromethoxy group are highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group is a common strategy to improve the metabolic stability and prolong the half-life of a drug candidate.

Synthetic Methodologies for the Introduction of the Trifluoromethoxy Group

The growing importance of the trifluoromethoxy group has spurred the development of numerous synthetic methods for its installation. These can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Experimental Protocol: Electrophilic Trifluoromethoxylation of Phenols

This protocol describes a general procedure for the direct trifluoromethoxylation of phenols using a hypervalent iodine reagent.

Causality of Experimental Choices:

-

Hypervalent Iodine Reagent (e.g., Togni's reagent): These reagents serve as a source of an electrophilic "CF3O+" equivalent, enabling the direct functionalization of electron-rich aromatic systems like phenols.

-

Solvent (e.g., Dichloromethane): A relatively non-polar and inert solvent is chosen to ensure the solubility of the reactants and to avoid interference with the reaction.

-

Inert Atmosphere (e.g., Nitrogen or Argon): This is crucial to prevent the degradation of the reagents and intermediates by atmospheric oxygen and moisture.

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol, 1.0 equiv.).

-

Dissolution: Dissolve the phenol in anhydrous dichloromethane (5 mL) under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., 1-(trifluoromethoxy)-1,2-benziodoxol-3(1H)-one) (1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethoxylated product.

Workflow for Electrophilic Trifluoromethoxylation of Phenols

Caption: Workflow for the electrophilic trifluoromethoxylation of phenols.

Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration

This protocol outlines a two-step sequence for the synthesis of valuable ortho-trifluoromethoxylated aniline derivatives.[6][7]

Causality of Experimental Choices:

-

N-arylhydroxylamine derivative: This intermediate is key as it positions the nitrogen for the subsequent O-trifluoromethylation.

-

Radical O-trifluoromethylation: This step introduces the OCF3 group onto the nitrogen atom.

-

Thermal OCF3 Migration: The subsequent heating induces an intramolecular rearrangement, selectively transferring the OCF3 group to the ortho position of the aromatic ring. This selectivity is a significant advantage of this method.

Step-by-Step Methodology:

-

O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide: a. In a reaction vessel, combine the N-aryl-N-hydroxyacetamide (1.0 mmol, 1.0 equiv.), a trifluoromethylating agent (e.g., Togni's reagent), and a suitable solvent (e.g., acetonitrile). b. Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). c. Isolate the N-aryl-N-(trifluoromethoxy)acetamide intermediate.

-

Thermally Induced Intramolecular OCF3 Migration: a. Dissolve the isolated intermediate in a high-boiling point solvent (e.g., 1,2-dichlorobenzene). b. Heat the reaction mixture to the required temperature (typically 100-140 °C) and monitor the reaction progress. c. Upon completion, cool the reaction mixture to room temperature. d. Purify the product directly by flash column chromatography to yield the ortho-trifluoromethoxylated aniline derivative.

Spectroscopic Characterization of Trifluoromethoxy-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of compounds bearing the trifluoromethoxy group.

-

¹⁹F NMR Spectroscopy: The trifluoromethoxy group gives rise to a characteristic singlet in the ¹⁹F NMR spectrum, typically in the range of -56 to -60 ppm (relative to CFCl₃).[8][9] The exact chemical shift can be influenced by the electronic environment of the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon atom of the trifluoromethoxy group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF ≈ 255-260 Hz). The chemical shift is typically observed around 120-122 ppm. The aromatic carbons also exhibit coupling to the fluorine atoms, which can aid in structure elucidation.

Conclusion and Future Perspectives

The trifluoromethoxy group presents a fascinating case study in the interplay of electronic effects. Its dominant inductive withdrawal, tempered by a weak resonance donation, imparts a unique set of properties that have been skillfully exploited in the design of pharmaceuticals and agrochemicals. As our understanding of its nuanced behavior deepens and synthetic methodologies for its introduction become more sophisticated, the strategic application of the trifluoromethoxy group is poised to continue to be a powerful tool in the development of novel and improved bioactive molecules. The ongoing exploration of new trifluoromethoxylation reagents and the application of this privileged moiety in diverse molecular architectures promise to further expand the chemical space accessible to medicinal chemists, ultimately leading to the discovery of next-generation therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A survey of Hammett substituent constants and resonance and field parameters. cr00002a004 - Wang Lab.

- A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Hammett substituent constants. Stenutz.

- Table 1: Hammett constants for some common substituents. Unknown Source.

- Hammett equ

- Problem Set #3 – Solutions. Unknown Source.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.

- Activating and Deactivating Groups In Electrophilic Arom

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- Using Benchtop 19F NMR to Evalu

Sources

- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. spectrabase.com [spectrabase.com]

- 9. azom.com [azom.com]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 4-Nitro-2-(trifluoromethoxy)aniline

This technical guide provides a comprehensive analysis of 4-Nitro-2-(trifluoromethoxy)aniline, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The strategic placement of the nitro, amino, and trifluoromethoxy groups on the aniline scaffold imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures. This document will delve into the synthesis, electronic properties, and predictable reactivity of this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aniline characterized by the presence of a strongly electron-withdrawing nitro group (-NO₂) para to the amino group (-NH₂) and a lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the amino group. This substitution pattern dictates the molecule's reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 2267-23-4 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₃ | |

| Molecular Weight | 222.12 g/mol | |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | [3] |

The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic (Hansch parameter, π = 1.04) and strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is a poor hydrogen bond acceptor.[4] These characteristics are highly desirable in drug design for modulating a compound's metabolic stability, membrane permeability, and binding affinity.[5]

Synthesis of this compound: A Predicted Multi-Step Approach

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Step 1 - Acetylation of 2-(Trifluoromethoxy)aniline

Rationale: The highly activating amino group is protected as an acetamide to prevent oxidation and to control the regioselectivity of the subsequent nitration step. The acetamido group is a moderately activating ortho-, para-director.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)aniline (1 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][7]

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.

-

The precipitated solid, 2-(trifluoromethoxy)acetanilide, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Protocol 2: Step 2 - Nitration of 2-(Trifluoromethoxy)acetanilide

Rationale: The nitration of the protected aniline is a classic electrophilic aromatic substitution. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the para position, which is sterically less hindered than the ortho positions. The trifluoromethoxy group is a deactivating meta-director, which further favors substitution at the position para to the acetamido group.

-

In a clean, dry flask, suspend 2-(trifluoromethoxy)acetanilide (1 eq.) in glacial acetic acid.

-

Cool the suspension in an ice-salt bath to 0-5 °C with constant stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the suspension of the acetanilide, ensuring the temperature does not rise above 10 °C.[8]

-

After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-Nitro-2-(trifluoromethoxy)acetanilide.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry. Recrystallization from ethanol may be necessary for purification.[4]

Protocol 3: Step 3 - Hydrolysis of 4-Nitro-2-(trifluoromethoxy)acetanilide

Rationale: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the amide bond.

-

Place the 4-Nitro-2-(trifluoromethoxy)acetanilide (1 eq.) in a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or sodium carbonate solution until the product precipitates.

-

Collect the crude this compound by vacuum filtration, wash with water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity Predictions and Key Transformations

The reactivity of this compound is governed by the interplay of its three functional groups.

Caption: Key reactive sites and potential transformations of this compound.

Reduction of the Nitro Group

The most common and synthetically useful reaction of this molecule is the selective reduction of the nitro group to an amine. This transformation yields 4-amino-3-(trifluoromethoxy)aniline, a valuable diamine intermediate.

Protocol 4: Reduction of this compound with SnCl₂

Rationale: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to anilines.[9] This method is generally tolerant of other functional groups on the aromatic ring. A detailed protocol for the reduction of the isomeric 2-nitro-4-(trifluoromethoxy)aniline is available and can be directly applied.[10]

-

In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

-

Slowly add this solution to a stirred solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid.

-

Heat the reaction mixture at 70-80 °C for 30-60 minutes, monitoring by TLC.[10]

-

Upon completion, cool the mixture to 0-5 °C in an ice bath.

-

Carefully basify the reaction mixture to a pH of 11-12 by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-(trifluoromethoxy)aniline.

Reactions of the Amino Group

The amino group can undergo diazotization followed by substitution (e.g., Sandmeyer or Schiemann reactions) to introduce a variety of functional groups. However, the presence of the strongly deactivating nitro and trifluoromethoxy groups can make the aniline less nucleophilic.

Palladium-Catalyzed Cross-Coupling Reactions

The corresponding halo-derivatives of this compound are excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[11] For instance, if a bromo- or iodo-substituent is present on the ring, it can be coupled with a wide range of boronic acids or amines to build molecular complexity. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

-

The aromatic region will display an AXM spin system.

-

H-6: Expected to be the most downfield proton due to the ortho-nitro group's strong deshielding effect. Predicted to be a doublet around δ 8.1-8.3 ppm .

-

H-5: Expected to be a doublet of doublets, coupled to both H-3 and H-6, appearing around δ 7.4-7.6 ppm .

-

H-3: Expected to be a doublet, coupled to H-5, and deshielded by the adjacent trifluoromethoxy group. Predicted to be around δ 7.2-7.4 ppm .

-

-NH₂: A broad singlet, with a chemical shift that can vary depending on concentration and solvent, typically in the range of δ 4.0-6.0 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃):

The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups.

-

C-4 (bearing -NO₂): Expected around δ 140-145 ppm .

-

C-1 (bearing -NH₂): Expected around δ 145-150 ppm .

-

C-2 (bearing -OCF₃): Expected around δ 140-145 ppm , with a characteristic quartet due to coupling with the fluorine atoms.

-

C-6: Deshielded by the adjacent nitro group, expected around δ 125-130 ppm .

-

C-5 and C-3: Expected in the range of δ 115-125 ppm .

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet around δ 120 ppm with a large C-F coupling constant.

Applications in Drug Discovery and Agrochemicals

Anilines bearing trifluoromethoxy and nitro groups are important synthons in medicinal and agricultural chemistry.[3][5] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of drug candidates. The nitroaniline moiety is a precursor to various heterocyclic systems and can be a key pharmacophore itself. For example, the related compound 4-nitro-3-(trifluoromethyl)aniline is an intermediate in the synthesis of the anti-androgen drug Flutamide and its derivatives.

The diamine product, 4-amino-3-(trifluoromethoxy)aniline, is particularly useful as it allows for the sequential functionalization of the two non-equivalent amino groups to build complex heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many biologically active compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the safety data for the isomeric 2-Nitro-4-(trifluoromethoxy)aniline, the compound is considered toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]

-

In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[1]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[1]

-

If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Jaan's Science Class. (2012). Nitration of acetanilide (Lab report). Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53675. Available at: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]

-

ACS Publications. allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF3-1,3-enynamides with 2-Aminomalonates. Available at: [Link]

-

Scribd. The Nitration of Acetanilide. Available at: [Link]

-

Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. Available at: [Link]

-

Chegg.com. Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al. Available at: [Link]

-

Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

-

ResearchGate. Nitration reaction and formation of p-nitroacetanilide and.... Available at: [Link]

-

The Hive. SnCl2 reduction of Nitro. Available at: [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

ResearchGate. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available at: [Link]

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available at: [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

Beilstein Journals. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

- 1. China Aniline, Aniline Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]

- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Although a detailed historical account of its specific discovery is not prominent in the literature, its emergence is intrinsically linked to the broader exploration of trifluoromethoxy-substituted compounds that commenced in the mid-20th century. This guide elucidates a plausible synthetic pathway, details its physicochemical properties by drawing comparisons with closely related isomers, and explores its potential applications, particularly in the realm of drug discovery. The inclusion of the trifluoromethoxy group imparts unique electronic and pharmacokinetic properties, making this class of molecules a valuable scaffold for the development of novel therapeutic agents and advanced materials.

Introduction and Historical Context

The story of this compound is not one of a singular, celebrated discovery but rather a logical progression in the field of fluorine chemistry. The introduction of fluorinated functional groups into organic molecules has been a pivotal strategy in the design of pharmaceuticals and agrochemicals for decades. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique combination of properties.

The first synthesis of aryl trifluoromethyl ethers was reported in 1955, marking a significant milestone in organofluorine chemistry.[1] Subsequently, the trifluoromethoxy group became recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved biological activity and better pharmacokinetic profiles.[2] Anilines, as a class of compounds, have long been fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[3]

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. However, its properties can be reliably estimated by examining its isomers and related compounds.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₇H₅F₃N₂O₃ | - |

| Molecular Weight | 222.12 g/mol | [4] |

| Appearance | Likely a yellow to brown crystalline solid | Analogy with 2-Nitro-4-(trifluoromethoxy)aniline and other nitroanilines.[4] |

| Melting Point | Estimated in the range of 60-100 °C | Analogy with 2-Nitro-4-(trifluoromethoxy)aniline (61-65 °C) and 4-Nitro-2-(trifluoromethyl)aniline (90-92 °C).[4] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water. | General characteristic of similar aromatic compounds.[4] |

| pKa | The amino group is expected to be weakly basic due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. | General chemical principles. |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts influenced by the positions of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-F stretching of the trifluoromethoxy group would be anticipated.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 222.12.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the electrophilic nitration of a suitable precursor, 2-(trifluoromethoxy)aniline. The directing effects of the substituents on the aromatic ring are critical in determining the regioselectivity of this reaction.

Understanding the Directing Effects:

-

Amino (-NH₂) Group: The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5]

-

Trifluoromethoxy (-OCF₃) Group: This group has a dual electronic nature. It is strongly electron-withdrawing via the inductive effect of the highly electronegative fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, making it an ortho-, para-director, with a strong preference for the para position.[5][6]

In the nitration of 2-(trifluoromethoxy)aniline, the powerful activating and directing effect of the amino group is expected to dominate. This will direct the incoming nitro group primarily to the positions ortho and para to the amino group. The position para to the amino group (position 5) is sterically accessible. The position ortho to the amino group (position 3) is also a possibility. However, the position para to the trifluoromethoxy group is also position 5. The position ortho to the trifluoromethoxy group is position 3. Therefore, the major product is anticipated to be this compound, resulting from substitution at the position para to the amino group. To prevent oxidation of the aniline and to control the regioselectivity, the amino group is typically protected, for instance, by acetylation, prior to nitration.

Proposed Synthetic Workflow

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 2-(trifluoromethoxy)aniline

-

To a solution of 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product, N-(2-(trifluoromethoxy)phenyl)acetamide, by filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(2-(trifluoromethoxy)phenyl)acetamide

-

Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add N-(2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid, N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide, by filtration, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide

-

Reflux the crude N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the free amine.

-

Collect the solid this compound by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Applications and Future Perspectives

The trifluoromethoxy and nitro-substituted aniline scaffold is a valuable pharmacophore in drug discovery and a versatile intermediate in organic synthesis.

Medicinal Chemistry and Drug Development

The presence of the trifluoromethoxy group can significantly enhance the pharmacological profile of a drug candidate. It is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation and increase lipophilicity, which can improve membrane permeability and bioavailability.[7] The nitro group can act as a bioisostere for other functional groups or serve as a precursor for the synthesis of an amino group, which is a common feature in many bioactive molecules.

Derivatives of trifluoromethoxy-substituted anilines are explored for a range of therapeutic areas, including:

-

Anticancer Agents: The scaffold can be incorporated into molecules designed to inhibit various kinases or other targets implicated in cancer progression.

-

Agrochemicals: The unique properties of the trifluoromethoxy group are also beneficial in the design of novel herbicides, insecticides, and fungicides.[4]

-

Central Nervous System (CNS) Drugs: The enhanced lipophilicity can facilitate penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.

Materials Science

Nitroanilines are known for their non-linear optical (NLO) properties, and the introduction of a trifluoromethoxy group could modulate these properties. Therefore, this compound and its derivatives could be investigated for applications in optoelectronic devices.

Safety and Handling

As with all nitroaromatic and fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: Nitroanilines are generally toxic and can be absorbed through the skin.[8] They can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit not widely documented, member of the fluorinated aniline family. Its synthesis is achievable through established organic chemistry principles, primarily involving the protection of the amino group followed by regioselective nitration. The unique electronic and physicochemical properties imparted by the trifluoromethoxy and nitro groups make it a highly attractive building block for the synthesis of novel compounds in medicinal chemistry and materials science. As the demand for more effective and metabolically stable drugs continues to grow, the exploration of scaffolds such as this compound is expected to yield promising new discoveries.

References

- Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- BenchChem. (2025). Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline. BenchChem.

- Khan Academy. (n.d.).

- YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15524277, 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link].

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link].

-

Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link].

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link].

- Yagupol'skii, L. M., & Fialkov, Y. A. (1955). Zhurnal Obshchei Khimii, 25, 143-147.

- Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440.

- Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(1), 1-21.

- Fisher Scientific. (n.d.).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

- 1. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. tuodaindus.com [tuodaindus.com]

- 8. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data (NMR, IR, Mass Spec) for 4-Nitro-2-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-(trifluoromethoxy)aniline

Abstract: this compound is a substituted aromatic amine with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an amine, a nitro group, and a trifluoromethoxy group—creates a unique electronic environment that necessitates rigorous structural confirmation. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure elucidation. The presented data is based on established spectroscopic principles and comparative analysis with structurally related molecules, offering a robust, self-validating methodology for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound, with the molecular formula C₇H₅F₃N₂O₂, presents a fascinating case for spectroscopic analysis. The benzene ring is substituted with a strong electron-donating amino (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group, positioned para to each other. Additionally, the electron-withdrawing trifluoromethoxy (-OCF₃) group is situated ortho to the amine. This specific arrangement governs the molecule's chemical reactivity and dictates its unique spectral "fingerprint." Accurate characterization is the bedrock of any subsequent research or development effort, ensuring the identity and purity of the material.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition: Accumulate a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[1]

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.85 | d | ~2.5 | 1H | H-3 |

| ~7.55 | br s | - | 2H | -NH₂ |

| ~7.20 | dd | ~9.0, 2.5 | 1H | H-5 |

| ~7.05 | d | ~9.0 | 1H | H-6 |

Interpretation of the ¹H NMR Spectrum The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which significantly deshields it, pushing its signal to the furthest downfield position (~7.85 ppm). It appears as a doublet due to coupling with H-5 (a small meta-coupling, J ≈ 2.5 Hz).

-

H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 9.0 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-6: This proton is ortho to the electron-donating amino group and meta to the nitro group. It is expected to be the most shielded of the aromatic protons. It appears as a doublet due to ortho-coupling with H-5.

-

-NH₂ Protons: The two protons of the primary amine typically appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. In DMSO-d₆, this peak is often well-defined.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | C-1 (C-NH₂) |

| ~141.5 | C-4 (C-NO₂) |

| ~135.0 | C-2 (C-OCF₃) |

| ~126.5 | C-5 |

| ~121.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~118.0 | C-3 |

| ~115.5 | C-6 |

Interpretation of the ¹³C NMR Spectrum The six aromatic carbons and the single carbon of the trifluoromethoxy group are all expected to be chemically distinct.

-

Substituted Carbons: The carbons directly attached to the heteroatoms (C-1, C-2, C-4) are the most deshielded. The carbon attached to the amino group (C-1) is expected at the highest chemical shift, followed by the carbon bearing the nitro group (C-4).

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group is readily identifiable by its large chemical shift and its characteristic quartet splitting pattern due to strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 257 Hz).

-

Protonated Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by the combined electronic effects of the substituents. Their assignments can be definitively confirmed using 2D NMR techniques like HSQC/HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Experimental Protocol: FTIR-ATR Acquisition

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.[2]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500 - 3300 | -NH₂ (Amine) | Asymmetric & Symmetric N-H Stretch |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 1630 - 1600 | -NH₂ (Amine) | N-H Scissoring |

| 1580 - 1500 | -NO₂ (Nitro) | Asymmetric N-O Stretch |

| 1380 - 1320 | -NO₂ (Nitro) | Symmetric N-O Stretch |

| 1280 - 1240 | Ar-O (Ether) | Asymmetric C-O Stretch |

| 1200 - 1100 | -CF₃ | C-F Stretch (Strong, Broad) |

Interpretation of the IR Spectrum The IR spectrum provides clear, self-validating evidence for the presence of all key functional groups.

-

Amine Group: Two distinct sharp peaks in the 3500-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretches of a primary amine. A scissoring vibration around 1620 cm⁻¹ further confirms this group.[2]

-

Nitro Group: Two very strong absorptions are the hallmark of a nitro group. The peak around 1550 cm⁻¹ corresponds to the asymmetric stretch, while the peak near 1350 cm⁻¹ is from the symmetric stretch.[2]

-

Trifluoromethoxy Group: This group gives rise to a series of very strong and broad absorption bands in the 1200-1100 cm⁻¹ region due to the C-F stretching vibrations. The Ar-O ether linkage will also show a strong C-O stretch around 1260 cm⁻¹.

Mass Spectrometry (MS)